molecular formula C8H15NO2 B13615512 Ethyl 3-amino-3-cyclopropylpropanoate

Ethyl 3-amino-3-cyclopropylpropanoate

Cat. No.: B13615512
M. Wt: 157.21 g/mol
InChI Key: DARPOOYXGSBFGN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-cyclopropylpropanoate is a chemical compound serving as a valuable intermediate in organic and medicinal chemistry research. A patent (WO2001044169A1) outlines a preparation method for this class of 3-amino-3-cyclopropylpropanoate esters, highlighting their significance in synthetic pathways . Research into structurally similar β-amino acid derivatives, such as ethyl 3-amino-3-cyclopropylprop-2-enoate, indicates the potential relevance of this chemical family in developing compounds with specific biological activities . Furthermore, studies on other cyclopropyl-containing molecules have demonstrated applications in areas like food science, where similar esters have been investigated for their anti-browning effects, suggesting a broader scope for research into the physicochemical properties of these compounds . This product is intended for research and development use exclusively by technically qualified individuals. It is not intended for use in foods, drugs, cosmetics, or household products.

Properties

IUPAC Name

ethyl 3-amino-3-cyclopropylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARPOOYXGSBFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Ethyl 3-amino-3-cyclopropylpropanoate

General Synthetic Strategy

The preparation of this compound typically involves the esterification of the corresponding amino acid, 3-amino-3-cyclopropylpropanoic acid, with ethanol under acidic catalysis. This esterification is a classical method to obtain ethyl esters from amino acids, often utilizing strong acids such as sulfuric acid or hydrochloric acid as catalysts under reflux conditions.

Detailed Synthetic Routes and Reaction Conditions

Esterification of 3-Amino-3-cyclopropylpropanoic Acid
  • Starting Materials : 3-amino-3-cyclopropylpropanoic acid and absolute ethanol.
  • Catalyst : Concentrated sulfuric acid or hydrochloric acid.
  • Reaction Conditions : Reflux under anhydrous conditions, typically at 70–80°C.
  • Procedure : The amino acid is dissolved in ethanol, acid catalyst is added, and the mixture is heated under reflux. The reaction proceeds via nucleophilic attack of ethanol on the carboxylic acid, forming the ethyl ester and water.
  • Workup : After completion, the reaction mixture is neutralized (e.g., with sodium bicarbonate), and the ester is isolated by extraction and purified by recrystallization or distillation.

This method is supported by analogous syntheses of related compounds such as ethyl 2-amino-3-cyclobutylpropanoate, where esterification under acidic reflux is standard practice.

Alternative Approaches Using Amide Intermediates and Catalytic Hydrogenation

The preparation of cyclopropyl-substituted amino acid derivatives has also been reported via multi-step sequences involving amide formation and catalytic hydrogenation:

  • Step 1 : Formation of a dibenzyl-protected amide intermediate from the corresponding amino acid or amino acid derivative.
  • Step 2 : Hydrolysis under basic conditions (e.g., sodium hydroxide in methanol) at low temperature (0–5°C), gradually warming to room temperature over 16–24 hours.
  • Step 3 : Catalytic hydrogenation using palladium catalysts (palladium on carbon or palladium hydroxide) under hydrogen pressure (40–60 psi) to remove protecting groups and yield the free amino ester or amide.

This approach is described in patent literature for related cyclopropyl amino acid derivatives, indicating the utility of protecting group strategies and catalytic hydrogenation for obtaining the free amino ester.

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Temperature Time Notes
1 Esterification 3-amino-3-cyclopropylpropanoic acid, ethanol, H2SO4 Reflux 70–80°C 4–8 hours Acid-catalyzed esterification
2 Hydrolysis NaOH (aq), methanol or THF 0–5°C initially, then 25–30°C 16–24 hours Hydrolysis of protected intermediates
3 Catalytic Hydrogenation Pd/C or Pd(OH)2 catalyst, H2 gas (40–60 psi) Room temperature Several hours Removal of protecting groups to free amine

Analytical and Purification Techniques

  • Isolation : Conventional isolation by filtration to remove catalysts, followed by solvent removal under reduced pressure.
  • Purification : Recrystallization from ethanol/water mixtures or chromatographic methods.
  • Characterization : Nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-cyclopropylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-cyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Ester Group Variations

Compound Ester Group Key Properties Applications References
Ethyl 3-amino-3-cyclopropylpropanoate Ethyl High enantiomeric purity (98% ee); soluble in polar solvents (ethanol, THF) Platelet aggregation inhibitors, HIV drugs
Mthis compound Methyl Lower molecular weight; reduced solubility in hydrophobic matrices Research-scale intermediates

Key Differences :

  • Ethyl vs. Methyl : Ethyl esters generally exhibit better solubility in organic solvents and slower hydrolysis rates compared to methyl esters, making them preferable for industrial-scale synthesis .

Substituent Variations

Compound Substituent Key Properties Applications References
This compound Cyclopropyl Enhanced metabolic stability; rigid 3D structure Antivirals, enzyme inhibitors
Ethyl 3-amino-3-phenylpropanoate Phenyl Aromatic π-π interactions; higher lipophilicity Peptide mimetics, CNS drugs
Ethyl (S)-3-amino-3-(pyridin-3-yl)propanoate Pyridinyl Basic nitrogen for hydrogen bonding; improved bioavailability Kinase inhibitors
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate Cyclobutyl + CF₃ Fluorine-induced electronegativity; steric bulk Fluorinated drug candidates

Key Differences :

  • Cyclopropyl vs. Phenyl : Cyclopropane’s ring strain increases reactivity, while phenyl groups enhance lipophilicity for blood-brain barrier penetration .
  • Pyridinyl : Introduces hydrogen-bonding capability, improving target selectivity in kinase inhibitors .
  • Trifluoropropyl : Fluorine atoms enhance metabolic stability and binding to hydrophobic pockets .

Functional Group Variations

Compound Functional Group Key Properties Applications References
This compound Amino + Ester Balanced reactivity for nucleophilic acyl substitution Versatile pharmaceutical intermediate
Ethyl 3-amino-3-thioxopropanoate Thioxo Sulfur atom increases electron density; potential for metal coordination Chelation therapy, catalyst design

Key Differences :

  • Thioxo Group : The thioxo (C=S) moiety alters electronic properties, enabling applications in coordination chemistry and catalysis .

Enantiomeric Purity

  • 3-CPA Esters : Resolved using chiral acids (e.g., L-tartaric acid) to >98% ee, critical for bioactive molecules .
  • Phenyl Analogs: Often sold as racemic mixtures or hydrochloride salts (e.g., Ethyl 3-amino-3-phenylpropanoate hydrochloride) without enantiomeric resolution .

Commercial Availability

  • 3-CPA Esters: Available as enantiomerically pure HCl salts (e.g., Ethyl (R)-3-amino-3-cyclopropylpropanoate hydrochloride) at premium pricing (€728–2,047/50–500 mg) .
  • Pyridinyl Analogs: Sold as research-grade products (e.g., Ethyl (S)-3-amino-3-(pyridin-3-yl)propanoate) at ~€746/50 mg .

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